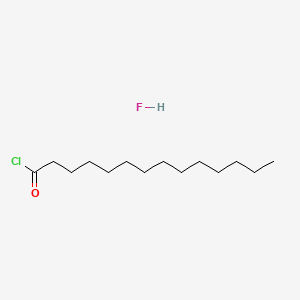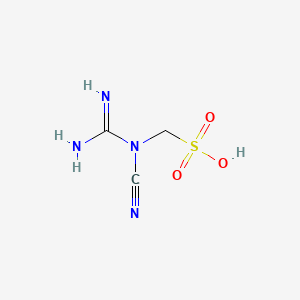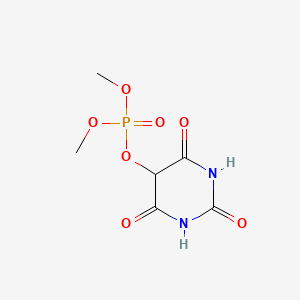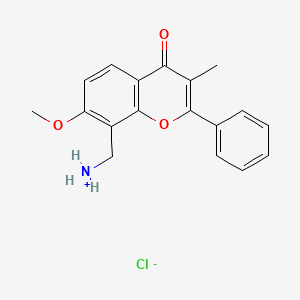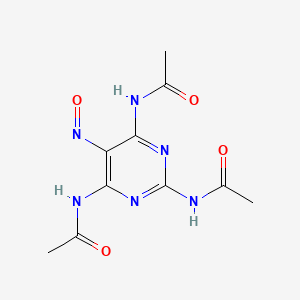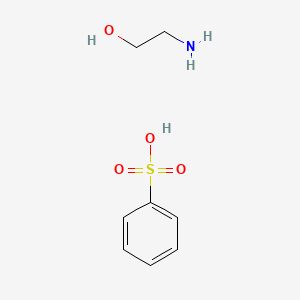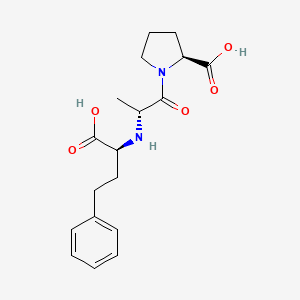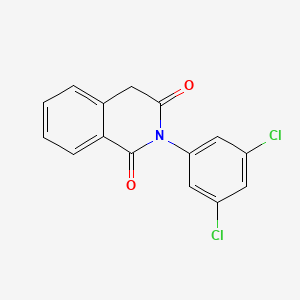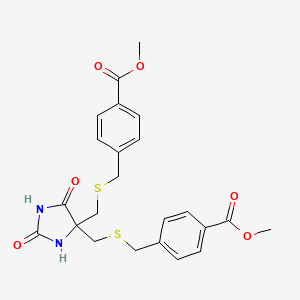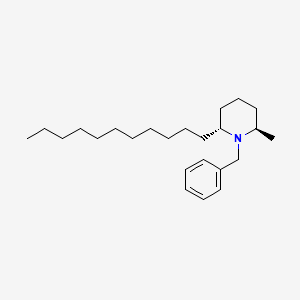
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans- is a complex organic compound belonging to the piperidine family. Piperidine derivatives are known for their significant roles in pharmaceuticals and organic synthesis due to their unique structural properties. This particular compound features a piperidine ring substituted with a phenylmethyl group, a methyl group, and an undecyl chain, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves the hydrogenation of pyridine derivatives. For Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans-, a common synthetic route includes:
Hydrogenation: Pyridine derivatives are hydrogenated using catalysts such as cobalt, ruthenium, or nickel under high pressure and temperature conditions.
Cyclization: The intermediate compounds undergo cyclization reactions to form the piperidine ring.
Functionalization: The piperidine ring is then functionalized with the phenylmethyl, methyl, and undecyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow precise control over reaction conditions, leading to high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans- undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions with halides or other electrophiles can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Halides, alkylating agents, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurotransmission . The phenylmethyl and undecyl groups may enhance the compound’s binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine derivative with antiviral and anticancer properties.
Uniqueness
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the phenylmethyl and undecyl groups differentiates it from other piperidine derivatives, potentially enhancing its therapeutic potential and industrial applications .
Propriétés
Numéro CAS |
98195-18-7 |
|---|---|
Formule moléculaire |
C24H41N |
Poids moléculaire |
343.6 g/mol |
Nom IUPAC |
(2R,6R)-1-benzyl-2-methyl-6-undecylpiperidine |
InChI |
InChI=1S/C24H41N/c1-3-4-5-6-7-8-9-10-14-19-24-20-15-16-22(2)25(24)21-23-17-12-11-13-18-23/h11-13,17-18,22,24H,3-10,14-16,19-21H2,1-2H3/t22-,24-/m1/s1 |
Clé InChI |
XVYPNGZTJNTDDR-ISKFKSNPSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@@H]1CCC[C@H](N1CC2=CC=CC=C2)C |
SMILES canonique |
CCCCCCCCCCCC1CCCC(N1CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


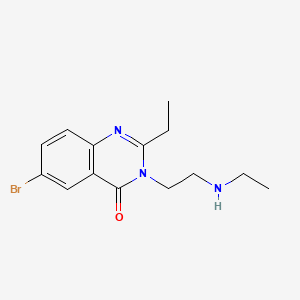
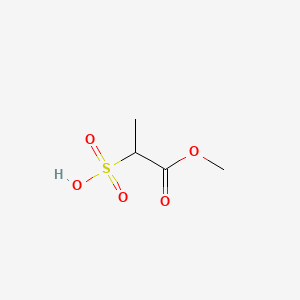
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)
